REACTION_CXSMILES
|
Br[C:2]1[C:3](=[O:17])[N:4]([CH3:16])[C:5](=[O:15])[N:6]([CH2:8][CH2:9][CH2:10][C:11]([F:14])([F:13])[F:12])[N:7]=1.Cl.[N:19]1([C:25]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=2[C:33]([F:36])([F:35])[F:34])=[O:26])[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>>[CH3:16][N:4]1[C:3](=[O:17])[C:2]([N:22]2[CH2:23][CH2:24][N:19]([C:25](=[O:26])[C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=3[C:33]([F:36])([F:34])[F:35])[CH2:20][CH2:21]2)=[N:7][N:6]([CH2:8][CH2:9][CH2:10][C:11]([F:14])([F:13])[F:12])[C:5]1=[O:15].[CH2:25]([OH:26])[CH2:27][CH2:28][CH3:29] |f:1.2|
|
Name
|
triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C(N(N1)CCCC(F)(F)F)=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCNCC1)C(=O)C1=C(C=CC=C1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(N=C(C1=O)N1CCN(CC1)C(C1=C(C=CC=C1)C(F)(F)F)=O)CCCC(F)(F)F)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[C:3](=[O:17])[N:4]([CH3:16])[C:5](=[O:15])[N:6]([CH2:8][CH2:9][CH2:10][C:11]([F:14])([F:13])[F:12])[N:7]=1.Cl.[N:19]1([C:25]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=2[C:33]([F:36])([F:35])[F:34])=[O:26])[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>>[CH3:16][N:4]1[C:3](=[O:17])[C:2]([N:22]2[CH2:23][CH2:24][N:19]([C:25](=[O:26])[C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=3[C:33]([F:36])([F:34])[F:35])[CH2:20][CH2:21]2)=[N:7][N:6]([CH2:8][CH2:9][CH2:10][C:11]([F:14])([F:13])[F:12])[C:5]1=[O:15].[CH2:25]([OH:26])[CH2:27][CH2:28][CH3:29] |f:1.2|
|
Name
|
triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C(N(N1)CCCC(F)(F)F)=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCNCC1)C(=O)C1=C(C=CC=C1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(N=C(C1=O)N1CCN(CC1)C(C1=C(C=CC=C1)C(F)(F)F)=O)CCCC(F)(F)F)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[C:3](=[O:17])[N:4]([CH3:16])[C:5](=[O:15])[N:6]([CH2:8][CH2:9][CH2:10][C:11]([F:14])([F:13])[F:12])[N:7]=1.Cl.[N:19]1([C:25]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=2[C:33]([F:36])([F:35])[F:34])=[O:26])[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>>[CH3:16][N:4]1[C:3](=[O:17])[C:2]([N:22]2[CH2:23][CH2:24][N:19]([C:25](=[O:26])[C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=3[C:33]([F:36])([F:34])[F:35])[CH2:20][CH2:21]2)=[N:7][N:6]([CH2:8][CH2:9][CH2:10][C:11]([F:14])([F:13])[F:12])[C:5]1=[O:15].[CH2:25]([OH:26])[CH2:27][CH2:28][CH3:29] |f:1.2|
|
Name
|
triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C(N(N1)CCCC(F)(F)F)=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCNCC1)C(=O)C1=C(C=CC=C1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(N=C(C1=O)N1CCN(CC1)C(C1=C(C=CC=C1)C(F)(F)F)=O)CCCC(F)(F)F)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[C:3](=[O:17])[N:4]([CH3:16])[C:5](=[O:15])[N:6]([CH2:8][CH2:9][CH2:10][C:11]([F:14])([F:13])[F:12])[N:7]=1.Cl.[N:19]1([C:25]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=2[C:33]([F:36])([F:35])[F:34])=[O:26])[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>>[CH3:16][N:4]1[C:3](=[O:17])[C:2]([N:22]2[CH2:23][CH2:24][N:19]([C:25](=[O:26])[C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=3[C:33]([F:36])([F:34])[F:35])[CH2:20][CH2:21]2)=[N:7][N:6]([CH2:8][CH2:9][CH2:10][C:11]([F:14])([F:13])[F:12])[C:5]1=[O:15].[CH2:25]([OH:26])[CH2:27][CH2:28][CH3:29] |f:1.2|
|
Name
|
triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C(N(N1)CCCC(F)(F)F)=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCNCC1)C(=O)C1=C(C=CC=C1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(N=C(C1=O)N1CCN(CC1)C(C1=C(C=CC=C1)C(F)(F)F)=O)CCCC(F)(F)F)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[C:3](=[O:17])[N:4]([CH3:16])[C:5](=[O:15])[N:6]([CH2:8][CH2:9][CH2:10][C:11]([F:14])([F:13])[F:12])[N:7]=1.Cl.[N:19]1([C:25]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=2[C:33]([F:36])([F:35])[F:34])=[O:26])[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1>>[CH3:16][N:4]1[C:3](=[O:17])[C:2]([N:22]2[CH2:23][CH2:24][N:19]([C:25](=[O:26])[C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=3[C:33]([F:36])([F:34])[F:35])[CH2:20][CH2:21]2)=[N:7][N:6]([CH2:8][CH2:9][CH2:10][C:11]([F:14])([F:13])[F:12])[C:5]1=[O:15].[CH2:25]([OH:26])[CH2:27][CH2:28][CH3:29] |f:1.2|
|
Name
|
triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(N(C(N(N1)CCCC(F)(F)F)=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCNCC1)C(=O)C1=C(C=CC=C1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(N=C(C1=O)N1CCN(CC1)C(C1=C(C=CC=C1)C(F)(F)F)=O)CCCC(F)(F)F)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |